![molecular formula C9H9NOS2 B12965929 7-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B12965929.png)
7-Methoxy-2-(methylthio)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2-(methylthio)benzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications . The structure of this compound consists of a benzene ring fused with a thiazole ring, with a methoxy group at the 7th position and a methylthio group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(methylthio)benzo[d]thiazole can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-(methylthio)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Nucleophiles: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Substitution Products: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-2-(methylthio)benzo[d]thiazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: Used in studies related to enzyme inhibition and molecular docking to understand its interaction with biological targets.
Industrial Applications: Employed in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(methylthio)benzo[d]thiazole involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Known for its use as a MAO-B inhibitor.
Benzothiazole: A parent compound with diverse biological activities.
2-(Methylthio)benzothiazole: Used in trace determination of polar benzothiazoles in water.
Uniqueness
7-Methoxy-2-(methylthio)benzo[d]thiazole is unique due to the presence of both methoxy and methylthio groups, which may enhance its biological activity and specificity compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C9H9NOS2 |
|---|---|
Molecular Weight |
211.3 g/mol |
IUPAC Name |
7-methoxy-2-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H9NOS2/c1-11-7-5-3-4-6-8(7)13-9(10-6)12-2/h3-5H,1-2H3 |
InChI Key |
VSYQXFCBXNWWHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1SC(=N2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


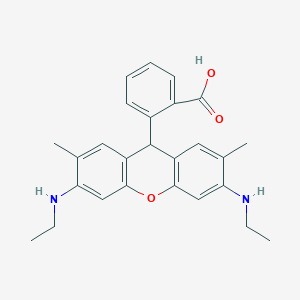
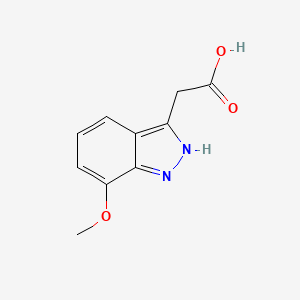
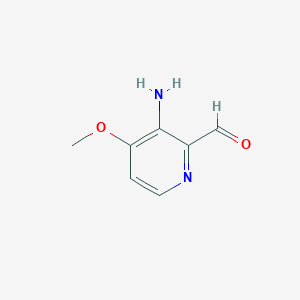

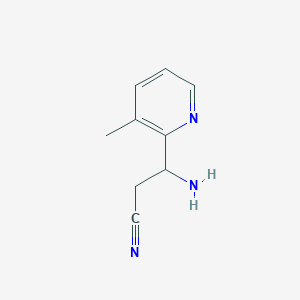
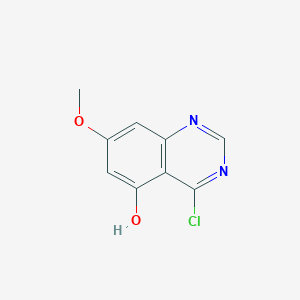



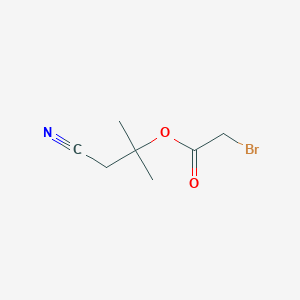
amine](/img/structure/B12965911.png)


![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B12965938.png)
